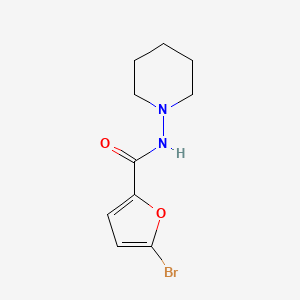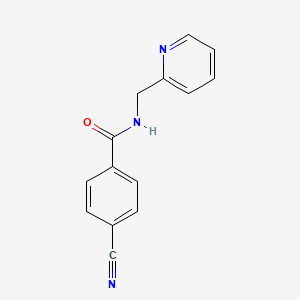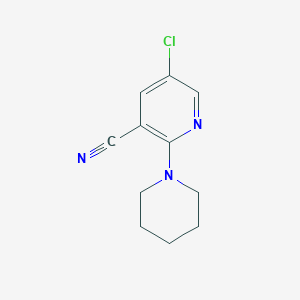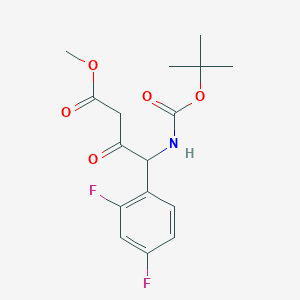![molecular formula C16H20BrClN2O3 B14888775 Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known for its stability and unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the bromo and chloro substituents via halogenation reactions.
- Hydroxylation to introduce the hydroxy group.
- Esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromo and chloro substituents can be reduced to hydrogen atoms.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with Palladium catalyst).
Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could introduce various functional groups.
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
作用機序
The mechanism of action of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can be compared with other spirocyclic compounds, such as:
- Spiro[cyclopentane-1,3’-pyrrolidine]
- Spiro[cyclohexane-1,3’-pyrrolidine]
- Spiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]
These compounds share the spirocyclic core but differ in their substituents and functional groups, which can significantly affect their reactivity and applications.
特性
分子式 |
C16H20BrClN2O3 |
|---|---|
分子量 |
403.7 g/mol |
IUPAC名 |
tert-butyl (3R,3'S)-5-bromo-4-chloro-3'-hydroxyspiro[2H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN2O3/c1-15(2,3)23-14(22)20-8-16(5-4-9(21)6-16)11-12(18)10(17)7-19-13(11)20/h7,9,21H,4-6,8H2,1-3H3/t9-,16-/m0/s1 |
InChIキー |
SIPAVTLFXJMAOS-FVMDXXJSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CC[C@@H](C2)O)C3=C(C(=CN=C31)Br)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(CCC(C2)O)C3=C(C(=CN=C31)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


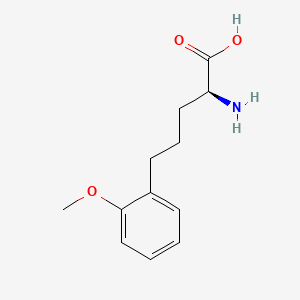
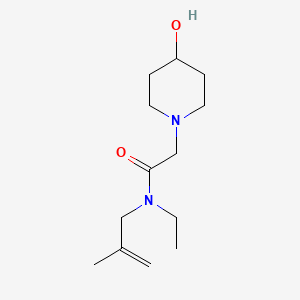

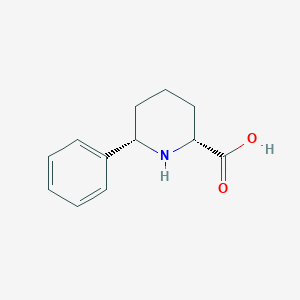

![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
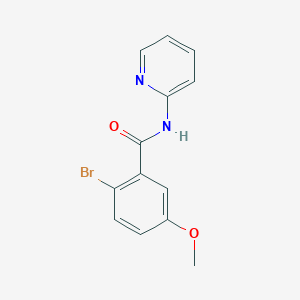

![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
